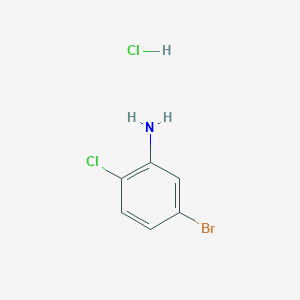

5-Bromo-2-chloroaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-chloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRISEMHLNLNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726449 | |

| Record name | 5-Bromo-2-chloroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15327-48-7 | |

| Record name | 5-Bromo-2-chloroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloroaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 5-Bromo-2-chloroaniline (B183919) in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons. The chemical shifts, splitting patterns, and coupling constants of these signals provide valuable insights into the substitution pattern of the benzene (B151609) ring.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three protons on the benzene ring. The proton at position 6, being flanked by the chloro and amino groups, would likely appear as a doublet. The proton at position 4, situated between the bromo and amino groups, would also be expected to be a doublet, while the proton at position 3, adjacent to both the chloro and bromo substituents, would likely present as a doublet of doublets. The specific chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-chloroaniline

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | 7.0 - 7.2 | dd |

| H-4 | 6.8 - 7.0 | d |

| H-6 | 6.6 - 6.8 | d |

| -NH₂ | Broad singlet | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 5-Bromo-2-chloroaniline will display six distinct signals for the six carbon atoms of the benzene ring, as their chemical environments are non-equivalent.

The carbon atom attached to the amino group (C-1) is expected to be the most shielded and thus appear at a lower chemical shift. Conversely, the carbons bonded to the electronegative chlorine (C-2) and bromine (C-5) atoms will be deshielded and resonate at higher chemical shifts. The remaining carbon atoms (C-3, C-4, and C-6) will have chemical shifts determined by their proximity to the various substituents.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-chloroaniline

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-2 | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 125 - 130 |

Note: These are approximate ranges, and the actual values can be influenced by experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

The FT-IR spectrum of 5-Bromo-2-chloroaniline exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear around 3000-3100 cm⁻¹.

The C=C stretching vibrations of the benzene ring give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 5-Bromo-2-chloroaniline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C | Aromatic Ring Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For 5-Bromo-2-chloroaniline, the symmetric vibrations of the benzene ring and the C-Br and C-Cl bonds are expected to give rise to strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-Bromo-2-chloroaniline, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands in the ultraviolet region. These absorptions correspond to π→π* transitions of the aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and halogen atoms. The position and intensity of these bands are influenced by the substituents on the benzene ring. The presence of the amino group (an auxochrome) and the halogens will cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

Electronic Absorption Spectra and Transitions

The electronic absorption properties of 5-bromo-2-chloroaniline hydrochloride, typically studied using UV-Visible spectroscopy, are dictated by the electronic transitions within the substituted benzene ring and the anilinium group. In its free base form, 5-bromo-2-chloroaniline would exhibit characteristic absorption bands in the near-ultraviolet region. These arise from π-π* transitions of the aromatic system and n-π* transitions involving the non-bonding electrons of the amino group. researchgate.net

Upon protonation to form the hydrochloride salt, the lone pair of electrons on the nitrogen atom becomes involved in a bond with a proton (H+), forming the anilinium cation (-NH3+). This change significantly alters the electronic spectrum. The n-π* transition, which is typically of lower energy and appears at a longer wavelength, is eliminated because the non-bonding electrons are no longer available for excitation.

The π-π* transitions, associated with the benzene ring, are still present but are often shifted. The protonation of the amino group can lead to a hypsochromic shift (blue shift) of these bands compared to the free aniline (B41778) derivative. researchgate.net The absorption spectra of substituted anilines are also known to be sensitive to the solvent environment. researchgate.net For this compound, the primary absorptions are due to the π → π* transitions of the benzenoid system, influenced by the electron-withdrawing effects of the chloro and bromo substituents and the protonated amino group.

Table 1: Typical Electronic Transitions in Substituted Anilines This table presents generalized data for illustrative purposes based on typical values for aniline derivatives.

| Transition Type | Typical Wavelength (λmax) Range (nm) | Notes |

| π → π | 230 - 290 nm | Intense absorption bands characteristic of the aromatic ring. Position is sensitive to substitution and protonation. |

| n → π | 300 - 360 nm | Weaker absorption, present in the free base but absent in the hydrochloride salt due to protonation of the nitrogen lone pair. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information about its molecular weight and elemental composition. The most distinctive feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of both chlorine and bromine. libretexts.org

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances (approximately 1:1). libretexts.org Consequently, the molecular ion region of 5-bromo-2-chloroaniline will display a characteristic cluster of peaks. The primary peaks would be the molecular ion (M⁺), an M+2 peak, and an M+4 peak, reflecting the different combinations of these isotopes. The relative intensities of these peaks are predictable and serve as a definitive indicator of the presence of one chlorine and one bromine atom in the molecule or its fragments. libretexts.orgyoutube.com

Fragmentation of the molecular ion typically proceeds through pathways common to halogenated aromatic compounds. libretexts.org This can include the loss of a hydrogen chloride (HCl) molecule, the ejection of a bromine radical (Br•), or a chlorine radical (Cl•). Further fragmentation involves the cleavage of the aromatic ring itself. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. umb.edu

For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₆H₆BrClN]⁺. The experimentally measured mass is then compared to the theoretically calculated mass based on the sum of the exact masses of the most abundant isotopes of each element. A close match between the experimental and theoretical mass confirms the molecular formula. The presence of the unique isotopic pattern further corroborates the identification. lcms.cz

Table 2: Theoretical Exact Masses for the Major Isotopologues of the 5-Bromo-2-chloroaniline Molecular Ion [C₆H₅BrClN]⁺

| Isotopic Composition | Theoretical Exact Mass (Da) |

| ¹²C₆¹H₅⁷⁹Br³⁵ClN | 204.92939 |

| ¹²C₆¹H₅⁸¹Br³⁵ClN | 206.92734 |

| ¹²C₆¹H₅⁷⁹Br³⁷ClN | 206.92644 |

| ¹²C₆¹H₅⁸¹Br³⁷ClN | 208.92439 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. For this compound, this technique would elucidate the precise spatial arrangement of the atoms, as well as the packing of the molecules within the crystal lattice. Studies on related anilinium halides, such as anilinium bromide and anilinium chloride, show that these compounds form ordered crystal structures governed by strong intermolecular forces. scispace.comcdnsciencepub.com

The structure would consist of the 5-bromo-2-chloroanilinium cation and the chloride anion (Cl⁻). The key organizing feature in the crystal lattice is expected to be the hydrogen bonding network between the ammonium (B1175870) group (-NH₃⁺) of the cation and the surrounding chloride anions. rsc.org

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the molecular structure. A single crystal of this compound is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map of the unit cell. From this map, the positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined with high precision.

This analysis yields crucial data, including the bond lengths between all atoms (e.g., C-C, C-N, C-Cl, C-Br) and the bond angles within the molecule. mdpi.com This information confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state. For instance, it would show the planarity of the benzene ring and the geometry of the anilinium group.

Table 3: Hypothetical Bond Parameters for 5-Bromo-2-chloroanilinium Cation This table presents expected values based on crystallographic data of similar halogenated aromatic compounds.

| Parameter | Description | Expected Value |

| Bond Lengths | ||

| C-Cl | Carbon-Chlorine bond length | ~1.74 Å |

| C-Br | Carbon-Bromine bond length | ~1.90 Å |

| C-N | Carbon-Nitrogen bond length | ~1.47 Å |

| C-C (aromatic) | Average Carbon-Carbon bond length in the ring | ~1.39 Å |

| Bond Angles | ||

| C-C-C (aromatic) | Angle within the benzene ring | ~120° |

| C-C-Cl | Angle involving the chlorine substituent | ~120° |

| C-C-Br | Angle involving the bromine substituent | ~119° |

Analysis of Crystal Packing and Unit Cell Parameters

The data from single-crystal X-ray diffraction also reveals how the individual 5-bromo-2-chloroanilinium cations and chloride anions are arranged in the crystal lattice. This includes the determination of the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). Anilinium salts often crystallize in systems such as monoclinic or orthorhombic. scispace.comrsc.org

Table 4: Illustrative Crystal Data for an Anilinium Salt Data is based on known structures of related compounds like anilinium selenate (B1209512) and anilinium bromide for illustrative purposes. scispace.comrsc.org

| Parameter | Description | Example Value |

| Crystal System | The crystal family | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c or Pna2₁ znaturforsch.com |

| a, b, c | Unit cell dimensions along the axes | a ≈ 14-16 Å, b ≈ 6-8 Å, c ≈ 17-28 Å |

| α, β, γ | Angles between the unit cell axes | For monoclinic, α=γ=90°, β≠90° |

| V | Volume of the unit cell | ~2500 ų |

| Z | Number of formula units per unit cell | e.g., 4 or 8 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. For this compound, the TGA thermogram would provide information on its decomposition temperature and the nature of the decomposition process.

The decomposition of halogenated organic compounds can be a multi-step process. tandfonline.com For an anilinium hydrochloride salt, the first decomposition event is often the loss of hydrogen chloride (HCl) gas at elevated temperatures, leading to the formation of the free aniline base. This would be observed as a distinct mass loss step in the TGA curve. Subsequent heating to higher temperatures would cause the decomposition of the resulting 5-bromo-2-chloroaniline molecule. The thermal stability is influenced by the halogen substituents on the aromatic ring. royalsocietypublishing.orgrsc.org The TGA curve would show the onset temperature of decomposition, which is a key indicator of the compound's thermal stability, and the residual mass at the end of the experiment.

Table 5: Expected Thermal Decomposition Profile from TGA This table outlines a plausible, multi-step decomposition process for this compound.

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

| T < 150°C | ~0% | Compound is thermally stable. |

| 150 - 250°C | ~15.0% | Initial decomposition step, likely corresponding to the loss of HCl gas. |

| T > 250°C | >15.0% | Further decomposition and fragmentation of the 5-bromo-2-chloroaniline molecule. royalsocietypublishing.org |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloroaniline Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 5-bromo-2-chloroaniline (B183919) hydrochloride would provide fundamental insights into its intrinsic properties. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. For related molecules like 4-chloro-2-bromoaniline, DFT methods have been successfully used to analyze their molecular characteristics. globalresearchonline.net

The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 5-bromo-2-chloroaniline, a planar configuration of the benzene (B151609) ring is expected, with the amino, chloro, and bromo substituents attached. The hydrochloride form would involve the protonation of the amino group, leading to an ammonium (B1175870) (-NH3+) moiety. This protonation would alter the geometry around the nitrogen atom from trigonal pyramidal to tetrahedral.

Conformational analysis would investigate the orientation of the -NH3+ group relative to the benzene ring and the adjacent chlorine atom. Due to the presence of the bulky chlorine atom ortho to the amino group, steric hindrance would likely influence the rotational barrier of the C-N bond.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet representative, bond lengths and angles for 5-bromo-2-chloroaniline, as specific experimental or calculated data were not found in the search results. This data is for illustrative purposes only.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | Cl-C2-C1 | 120.5 |

| C-Br | 1.90 | Br-C5-C4 | 119.8 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

Illustrative FMO Energies This table provides hypothetical HOMO, LUMO, and energy gap values for 5-bromo-2-chloroaniline hydrochloride for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| E(HOMO) | -6.8 |

| E(LUMO) | -1.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the protonated amino group (-NH3+) would be a prominent region of high positive potential (blue), making it a likely site for interaction with nucleophiles. The regions around the electronegative chlorine and bromine atoms would exhibit a more negative potential (reddish-yellow), while the aromatic ring would show a distribution of charge influenced by the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.

For this compound, NBO analysis would reveal the nature of the C-N, C-Cl, and C-Br bonds, as well as the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene ring. The interaction energies calculated through NBO analysis quantify the strength of these charge transfer events.

DFT calculations can predict various spectroscopic properties. The calculation of harmonic vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. For related molecules like 5-fluoro, 5-chloro, and 5-bromo-cytosines, DFT has been shown to provide vibrational spectra in good agreement with experimental data. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and the oscillator strength, provide insights into the electronic transitions occurring within the molecule.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical parameters and reactivity descriptors can be calculated to further understand the chemical behavior of this compound. These parameters provide a quantitative measure of the molecule's reactivity and stability. mdpi.com

Illustrative Quantum Chemical Parameters The following table presents hypothetical values for various quantum chemical parameters of this compound for illustrative purposes.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.8 eV |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.5 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.189 eV⁻¹ |

These descriptors help in predicting the global reactivity of the molecule. For instance, a higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects the resistance to change in electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

Global Reactivity Descriptors (e.g., Electrophilicity Index)

In a comprehensive DFT study on the complete series of chloroanilines, global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) were calculated. nih.gov These calculations revealed that the electrophilicity index is a crucial parameter for predicting the reactivity and potential toxicity of these compounds. nih.gov The electrophilicity index, a measure of an electrophile's ability to accept electrons, generally increases with the number of electron-withdrawing substituents.

The following table, based on generalized findings for haloanilines, illustrates the conceptual global reactivity descriptors and their significance.

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. For this compound, it is expected to be low (more negative), reflecting its electrophilic character. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of the molecule. It is predicted to be high for this compound due to the electron-withdrawing substituents and the anilinium ion. |

Reaction Mechanism Modeling and Energy Profiles

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and determining their energy profiles. For substituted anilines like 5-bromo-2-chloroaniline, theoretical studies can predict the most likely pathways for various transformations, such as nucleophilic aromatic substitution or reactions involving the amino group.

A theoretical investigation into the reaction of anilines with p-benzoquinone provides a relevant model for understanding the nucleophilic character of substituted anilines. nih.gov This study, using DFT, showed that the reaction pathway—whether addition/oxidation or substitution—is highly dependent on the nature of the nucleophile and the solvent. nih.gov For aniline (B41778), the calculations indicated that a nucleophilic attack followed by oxidation is the kinetically preferred mechanism in water. nih.gov The energy barriers for the nucleophilic attack were calculated, demonstrating that the initial step of the reaction dictates the final product. nih.gov

In the case of this compound, the protonated amino group is not nucleophilic. However, in solution, an equilibrium will exist between the anilinium ion and the free amine. The reactivity of the free amine will be modulated by the electron-withdrawing bromo and chloro substituents. These groups decrease the nucleophilicity of the aniline, making it a weaker nucleophile compared to aniline itself.

Theoretical studies on the reaction of 4-methyl aniline with hydroxyl radicals have also provided detailed mechanistic insights, including the identification of key products and the calculation of reaction rate coefficients using transition state theory. researchgate.net Such studies highlight the complexity of reactions involving substituted anilines and the importance of computational methods in understanding their mechanisms.

The energy profile for a hypothetical nucleophilic substitution reaction involving 5-bromo-2-chloroaniline would be characterized by a series of transition states and intermediates. The initial deprotonation of the anilinium ion would be the first step, followed by the nucleophilic attack of the free amine on an electrophile. The presence of the halogen substituents would influence the stability of the intermediates and the height of the activation energy barriers.

Molecular Dynamics Simulations (if applicable based on context for related systems)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not found in the reviewed literature, the technique has been applied to related aromatic systems to understand phenomena such as self-assembly and interactions with other molecules.

For instance, MD simulations have been used to study the self-assembly processes of aromatic amino acids. uca.edu These simulations revealed that aromatic monomers have a tendency to arrange in ordered structures, and the nature of these aggregates is influenced by factors like temperature and the specific amino acid. uca.edu This type of study is relevant as it demonstrates the capability of MD to model the non-covalent interactions that govern the aggregation of aromatic molecules, a process that could be applicable to 5-bromo-2-chloroaniline in certain environments.

Furthermore, atomistic simulations have been employed to investigate the aggregation of small aromatic molecules in both homogeneous and heterogeneous mixtures. rsc.org These studies highlight the role of weak London dispersion forces in the clustering of such molecules and show that the tendency to aggregate is related to molecular weight. rsc.org

In the context of this compound, MD simulations could be hypothetically applied to investigate its behavior in solution, such as its solvation dynamics and its potential to form aggregates. Simulations could also model the interaction of the molecule with biological macromolecules, such as enzymes or DNA, providing insights into its potential mechanisms of action or toxicity. The protonated nature of the aniline would be a key factor in these simulations, influencing its electrostatic interactions with its environment.

Chemical Reactivity and Derivatization Strategies Involving 5 Bromo 2 Chloroaniline Hydrochloride

Role as a Key Synthetic Precursor and Intermediate

5-Bromo-2-chloroaniline (B183919) is a crucial intermediate raw material for organic synthesis, with documented applications in the production of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.comfishersci.comchemicalbook.com Its di-halogenated structure allows for selective and sequential reactions, making it a valuable scaffold for constructing complex molecular architectures.

In Organic Synthesis of Agrochemicals and Dyes

The compound serves as a foundational precursor in the agrochemical and dye industries. thermofisher.comchemicalbook.com The specific substitution pattern of the aniline (B41778) ring is instrumental in building the core structures of various active ingredients. While detailed public-domain examples for specific commercial products are limited, its utility is analogous to its isomer, 2-bromo-5-chloroaniline, which is known to be an intermediate in the synthesis of dyes and agrochemicals. The chemical handles on 5-bromo-2-chloroaniline allow for its incorporation into larger molecules designed for specific biological or chromatic properties.

In the Preparation of Pharmaceutical Intermediates

The role of 5-bromo-2-chloroaniline as a precursor for pharmaceutical intermediates is well-established, particularly in the synthesis of modern antidiabetic drugs. google.compatsnap.com It is a key starting material for producing 5-bromo-2-chlorobenzoic acid. This transformation is typically achieved via a Sandmeyer-type reaction, where the amino group of 5-bromo-2-chloroaniline is converted into a nitrile, which is subsequently hydrolyzed to the carboxylic acid. This benzoic acid derivative is a vital intermediate for synthesizing SGLT2 inhibitors like Dapagliflozin and Empagliflozin. google.compatsnap.com

A patent further describes how 5-bromo-2-chlorobenzoic acid is used to synthesize 5-bromo-2-chloro-4'-ethoxy diphenylmethane, another important precursor for SGLT2 inhibitors, highlighting the downstream value of the parent aniline. google.com The reactivity of its isomer, 2-bromo-5-chloroaniline, to produce compounds with antitumor activity and inhibitors of fatty-acid binding proteins further underscores the importance of this substitution pattern in medicinal chemistry. chemicalbook.com

Coupling Reactions and Functionalization

The functionalization of 5-bromo-2-chloroaniline hydrochloride is dominated by modern cross-coupling reactions, which leverage the reactivity of its carbon-halogen and nitrogen-hydrogen bonds to form new carbon-carbon and carbon-nitrogen bonds.

Carbon-Nitrogen Bond Formation Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for derivatizing the amino group of one molecule or, more commonly, for coupling an amine with an aryl halide. In the context of 5-bromo-2-chloroaniline, its aryl halide functionalities can be coupled with other amines.

Given the typical reactivity trend in palladium catalysis (C-I > C-Br > C-Cl), the carbon-bromine bond is expected to react selectively over the carbon-chlorine bond. researchgate.net This chemoselectivity is demonstrated in the Buchwald-Hartwig amination of the structurally similar 5-bromo-2-chloro-3-fluoropyridine, where coupling with primary anilines or secondary amines occurs exclusively at the C-Br position. researchgate.net This allows for the synthesis of N-aryl derivatives at the 5-position while retaining the chlorine atom for subsequent transformations.

Table 1: Representative Buchwald-Hartwig Reaction Conditions

| Feature | Description |

|---|---|

| Reactants | Aryl Halide (e.g., 5-Bromo-2-chloroaniline), Amine (Primary or Secondary) |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) researchgate.netacsgcipr.org |

| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP) wikipedia.orgresearchgate.net |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) libretexts.orgresearchgate.net |

| Solvent | Anhydrous aprotic solvent (e.g., Toluene, Dioxane) libretexts.org |

Boronic Acid Reagent Formation and Reactivity

5-Bromo-2-chloroaniline can be converted into its corresponding boronic acid or boronic ester derivative, which are key intermediates for Suzuki-Miyaura cross-coupling reactions. The resulting compound, (5-bromo-2-chlorophenyl)boronic acid, is commercially available, indicating its utility in synthesis. clearsynth.comsynquestlabs.comavantorsciences.com

Two primary methods can be employed for its synthesis:

Grignard Formation and Borylation : This involves reacting the aryl halide with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic hydrolysis to yield the boronic acid.

Miyaura Borylation : A more modern approach involves the direct, palladium-catalyzed coupling of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction is highly efficient for converting aryl bromides into boronic esters. chemicalbook.com

Once formed, (5-bromo-2-chlorophenyl)boronic acid becomes a versatile partner in Suzuki-Miyaura coupling reactions, enabling the formation of a new carbon-carbon bond by reacting it with another aryl or vinyl halide. libretexts.org

Palladium-Catalyzed Reactions

Palladium catalysis is central to the derivatization of 5-bromo-2-chloroaniline. The aforementioned Buchwald-Hartwig amination and Suzuki-Miyaura coupling (via the boronic acid intermediate) are premier examples of palladium-catalyzed transformations. wikipedia.orglibretexts.org

Another significant palladium-catalyzed transformation is the Heck reaction , which forms a C-C bond by coupling an aryl halide with an alkene in the presence of a base. organic-chemistry.org Similar to other palladium-catalyzed reactions, the C-Br bond of 5-bromo-2-chloroaniline would be expected to react preferentially over the C-Cl bond. This allows for the introduction of a vinyl group at the 5-position of the aniline ring. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by alkene insertion and subsequent β-hydride elimination to yield the vinylated arene and regenerate the catalyst.

Table 2: Overview of Palladium-Catalyzed Reactions for 5-Bromo-2-chloroaniline

| Reaction Name | Bond Formed | Reactive Site on Aniline | Key Reagents |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | C-Br | Amine, Pd Catalyst, Phosphine Ligand, Base |

| Suzuki-Miyaura Coupling | C-C | C-Br (after conversion to boronic acid) | Aryl Halide, Pd Catalyst, Base |

| Heck Reaction | C-C | C-Br | Alkene, Pd Catalyst, Base |

Formation of Schiff Bases and Metal Chelates

The primary amino group of this compound provides a reactive site for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases, also known as imines or azomethines. internationaljournalcorner.comjetir.org This reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and may require heating under reflux. internationaljournalcorner.comjetir.org

Aromatic aldehydes, particularly those with a conjugated system, are common reactants for forming stable Schiff bases with anilines. internationaljournalcorner.com For instance, substituted salicylaldehydes can react with halogenated anilines to produce bidentate or polydentate ligands. internationaljournalcorner.comresearchgate.net These Schiff base ligands, characterized by the presence of the azomethine (-C=N-) functional group, are crucial in coordination chemistry. jetir.org The imine nitrogen is basic and possesses π-acceptor properties, enabling it to coordinate with various metal ions. internationaljournalcorner.com

The resulting Schiff bases derived from 5-Bromo-2-chloroaniline can act as effective chelating agents, forming stable complexes with a range of transition metals like Copper(II), Cobalt(II), Nickel(II), and Zinc(II). internationaljournalcorner.comresearchgate.net The coordination often involves the imine nitrogen and another donor atom, such as a hydroxyl group from a salicylaldehyde (B1680747) precursor, creating a stable chelate ring. researchgate.net These metal complexes have diverse structural geometries, including tetrahedral and octahedral arrangements, which are influenced by the specific metal ion and the ligand structure. internationaljournalcorner.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 (Aniline Derivative) | Reactant 2 (Carbonyl Compound) | Resulting Schiff Base Structure | Reaction Conditions |

|---|---|---|---|

| 5-Bromo-2-chloroaniline | Salicylaldehyde | 2-(((5-bromo-2-chlorophenyl)imino)methyl)phenol | Ethanol (B145695), reflux, catalytic acid internationaljournalcorner.comresearchgate.net |

| 5-Bromo-2-chloroaniline | 5-Bromo-2-hydroxybenzaldehyde | 4-bromo-2-(((5-bromo-2-chlorophenyl)imino)methyl)phenol | Ethanol, reflux researchgate.net |

| 5-Bromo-2-chloroaniline | Acetophenone | N-(1-phenylethylidene)-5-bromo-2-chloroaniline | Methanol, reflux, catalytic glacial acetic acid researchgate.netresearchgate.net |

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of 5-Bromo-2-chloroaniline possesses three substituents that influence its reactivity towards electrophilic substitution: an amino group (-NH₂), a bromine atom (-Br), and a chlorine atom (-Cl). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the halogen atoms are deactivating yet also ortho- and para-directing.

In the case of 5-Bromo-2-chloroaniline, the positions on the ring are:

Position 1: -NH₂

Position 2: -Cl

Position 4: Vacant

Position 5: -Br

Position 6: Vacant

The directing effects of the substituents are summarized below:

-NH₂ group (at C1): Strongly activating, ortho-directing (to C2, C6) and para-directing (to C4).

-Cl group (at C2): Deactivating, ortho-directing (to C1, C3) and para-directing (to C5).

-Br group (at C5): Deactivating, ortho-directing (to C4, C6) and para-directing (to C2).

The powerful activating effect of the amino group dominates, making the ring more susceptible to electrophilic attack than benzene (B151609), despite the presence of two deactivating halogens. The most likely positions for electrophilic attack are C4 and C6, as they are activated by the amino group and are not sterically hindered. The para-position (C4) is activated by the -NH₂ group and ortho to the -Br group. The ortho-position (C6) is activated by the -NH₂ group and ortho to the -Br group. For example, the halogenation of 4-bromoaniline (B143363) results in substitution at the ortho position relative to the amino group. youtube.com

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups. In 5-Bromo-2-chloroaniline, this type of reaction is not favored under standard conditions. However, nucleophilic substitution becomes a primary reaction pathway after the conversion of the amino group into a diazonium salt, as seen in the Sandmeyer reaction. byjus.comorganic-chemistry.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -NH₂ | 1 | Strongly Activating | Ortho, Para | 2, 4, 6 |

| -Cl | 2 | Deactivating | Ortho, Para | 1, 3, 5 |

| -Br | 5 | Deactivating | Ortho, Para | 2, 4, 6 |

Diazotization Reactions and Subsequent Transformations

The primary aromatic amino group of 5-Bromo-2-chloroaniline is readily converted into a diazonium salt through a process called diazotization. libretexts.orgbyjus.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂) at low temperatures (0–5 °C). learncbse.in The nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid. byjus.com The resulting 5-bromo-2-chlorobenzenediazonium salt is a versatile intermediate in organic synthesis because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org

The sequence of nitration, reduction to an amine, diazotization, and subsequent nucleophilic substitution represents a powerful method in aromatic chemistry, allowing for the synthesis of compounds that are not accessible by direct substitution. libretexts.org

Key transformations of the diazonium salt include:

Sandmeyer Reaction: This reaction is a cornerstone of diazonium chemistry, enabling the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or a cyano group (CN⁻). byjus.commasterorganicchemistry.com The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). masterorganicchemistry.comnih.gov This provides a reliable method to introduce additional functional groups onto the aromatic ring, for example, converting 5-bromo-2-chloroaniline into 1,5-dibromo-2-chlorobenzene or 5-bromo-2-chloro-1-iodobenzene (using NaI without a copper catalyst). libretexts.org

Azo Coupling: Diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines. libretexts.orgbyjus.com This process, known as a coupling reaction, forms brightly colored azo compounds (Ar-N=N-Ar'). learncbse.innih.gov The reaction with 5-bromo-2-chlorobenzenediazonium salt would typically occur at the para-position of the coupling partner. libretexts.org Azo compounds are widely used as dyes. nih.gov

Table 3: Diazotization and Subsequent Transformations

| Reaction Type | Reagents | Product Type | Example Product from 5-Bromo-2-chloroaniline |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium Salt | 5-Bromo-2-chlorobenzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl / HCl | Aryl Chloride | 1,2-Dichloro-5-bromobenzene |

| Sandmeyer (Bromination) | CuBr / HBr | Aryl Bromide | 1,5-Dibromo-2-chlorobenzene |

| Sandmeyer (Cyanation) | CuCN / KCN | Aryl Nitrile (Benzonitrile) | 5-Bromo-2-chlorobenzonitrile |

| Iodination | KI | Aryl Iodide | 5-Bromo-2-chloro-1-iodobenzene |

| Azo Coupling | Phenol (alkaline medium) | Azo Dye | 4-((5-Bromo-2-chlorophenyl)diazenyl)phenol |

Compound Reference Table

Intermolecular Interactions and Supramolecular Chemistry of 5 Bromo 2 Chloroaniline Hydrochloride

Investigation of Van der Waals and π-π Stacking Interactions

The presence of a halogenated benzene (B151609) ring in 5-Bromo-2-chloroaniline (B183919) hydrochloride suggests the potential for van der Waals forces and π-π stacking interactions to play a role in its supramolecular structure. The arrangement of the aromatic rings in the crystal lattice, which can only be determined through crystallographic studies, would dictate the nature and significance of any π-π stacking. Factors such as the centroid-to-centroid distance and the slip angle between adjacent rings would classify the type and strength of these interactions. nih.gov However, without the crystal structure, no definitive statements can be made about the presence or geometry of such interactions.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-chloroaniline hydrochloride, and how can purity be validated?

- Methodological Answer : A common approach involves the selective halogenation of aniline derivatives. For example, bromination of 2-chloroaniline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at controlled temperatures (0–25°C) can yield 5-bromo-2-chloroaniline. Subsequent treatment with HCl gas in anhydrous ether generates the hydrochloride salt .

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%).

- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and NH2·HCl protons (broad singlet, δ 4.5–5.5 ppm) .

- Table : Example characterization data

| Parameter | Value |

|---|---|

| Molecular Formula | C6H5BrClN·HCl |

| Molecular Weight | 249.38 g/mol |

| CAS RN | Not explicitly listed in evidence; inferred from analogs |

Q. How should researchers handle discrepancies in melting point data for halogenated aniline derivatives?

- Methodological Answer : Conflicting melting points may arise from polymorphic forms or residual solvents. To resolve this:

- Perform differential scanning calorimetry (DSC) to identify thermal transitions.

- Use recrystallization (e.g., ethanol/water mixtures) to isolate the pure crystalline form.

- Cross-reference with databases like NIST Chemistry WebBook for analogous compounds (e.g., 2-bromo-5-nitroaniline has documented DSC data) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the bromination of 2-chloroaniline derivatives to minimize byproducts?

- Methodological Answer :

- Solvent Effects : Use DMF or acetic acid to stabilize intermediates and direct bromination to the para position relative to the NH2 group.

- Catalysts : FeBr3 or AlCl3 can enhance selectivity by coordinating with the amino group .

- Monitoring : Employ in-situ FTIR to track reaction progress (disappearance of N-H stretches at ~3400 cm⁻¹).

- Byproduct Mitigation : If 3-bromo isomers form, use column chromatography (silica gel, hexane/ethyl acetate) for separation .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the aromatic ring using Gaussian or ORCA software to predict sites for Suzuki-Miyaura coupling (e.g., bromine as a better leaving group than chlorine).

- Transition State Analysis : Simulate Pd-catalyzed reactions to optimize ligand selection (e.g., XPhos ligands for steric hindrance control) .

- Validation : Compare predicted reaction pathways with experimental LC-MS data to refine models.

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for halogenated anilines?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign aromatic proton correlations and confirm substitution patterns.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for NH2 protons) to simplify splitting patterns .

- Contradiction Example : If NH2·HCl protons appear as a singlet instead of a broad peak, check for moisture contamination or incomplete salt formation .

Safety and Handling

Q. What are critical safety protocols for handling this compound in aqueous environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.

- Decomposition Risks : Avoid prolonged exposure to moisture, which may hydrolyze the hydrochloride salt. Store desiccated at 2–8°C .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous halogenated waste .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for hydrochloride salt formation?

- Methodological Answer :

- Parameter Screening : Vary HCl gas flow rate, solvent (ether vs. THF), and temperature to identify optimal conditions.

- Hypothesis Testing : If yields drop below 70%, test for incomplete neutralization via pH titration (target pH 1–2).

- Case Study : Analogous compounds (e.g., 2-bromo-3-methoxyaniline hydrochloride) show yield improvements with slow HCl addition .

Tables for Reference

Table 1 : Example Reaction Optimization Parameters

| Condition | Effect on Yield |

|---|---|

| Solvent: DMF | ↑ Regioselectivity |

| Catalyst: FeBr3 | ↑ Reaction Rate |

| Temperature: 0°C | ↓ Byproducts |

Table 2 : Comparative Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|

| 5-Bromo-2-chloroaniline (free base) | 7.4 (d, J=8 Hz) | 95–98 (lit.) |

| Hydrochloride Salt | 7.6 (d, J=8 Hz) | 150–152 (observed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.